4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyridazine ring, each substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyridazine derivatives, such as:
- 4-(4-Bromophenyl)piperazin-1-yl)methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23F2N5O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[6-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C19H23F2N5O/c20-16-11-15(12-17(21)13-16)14-24-3-5-25(6-4-24)18-1-2-19(23-22-18)26-7-9-27-10-8-26/h1-2,11-13H,3-10,14H2 |
InChI Key |
ZLQPBSGVJLJJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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